molecular formula C13H13BrN2O B1620269 2-Brom-7,8,9,10-Tetrahydroazepino[2,1-b]chinazolin-12(6H)-on CAS No. 61938-69-0

2-Brom-7,8,9,10-Tetrahydroazepino[2,1-b]chinazolin-12(6H)-on

Katalognummer: B1620269
CAS-Nummer: 61938-69-0
Molekulargewicht: 293.16 g/mol
InChI-Schlüssel: UVXPVYCKBNPTSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes an azepine and a quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

The compound 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS Number: 61938-69-0) is a heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications, chemical properties, and relevant case studies.

Pharmaceutical Research

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible activity as a drug candidate due to the presence of the quinazoline moiety, which is known for various biological activities including anticancer and anti-inflammatory properties.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to be utilized in the development of novel pharmaceuticals and agrochemicals. It can be employed in reactions such as:

  • Cyclization reactions to form larger heterocycles.
  • Substitution reactions where the bromine atom can be replaced with other functional groups to create derivatives with tailored properties.

Biological Studies

Research has indicated that compounds related to quinazoline derivatives exhibit significant biological activities. Studies are ongoing to evaluate the effects of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one on various biological pathways, particularly in cancer research where they may inhibit tumor growth or induce apoptosis in cancer cells.

Material Science

The compound's properties make it a candidate for use in material science applications. Its ability to form stable complexes can be explored for developing new materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of quinazoline were evaluated for their anticancer activity against various cancer cell lines. The study highlighted that modifications at the bromine position could enhance cytotoxicity and selectivity towards cancer cells .

Case Study 2: Synthesis of Novel Heterocycles

Research documented in Synthetic Communications demonstrated the use of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one as an intermediate for synthesizing novel heterocycles with potential pharmacological activities . The study reported successful yields and characterized the products using NMR and mass spectrometry.

A comprehensive biological profiling study published in Bioorganic & Medicinal Chemistry Letters assessed the anti-inflammatory effects of quinazoline derivatives including our compound of interest. The results indicated promising anti-inflammatory activity through inhibition of specific pathways involved in inflammation .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the PI3K/Akt/FoxO3a signalling pathway, which is often deregulated in cancer .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It strongly inhibits the proliferation of various cancer cell lines, particularly colon cancer cells . It influences cell function by down-regulating the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the PI3K/Akt/FoxO3a pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to induce sub-G1 arrest and mitochondrial potential loss

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step procedures that start with readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a bromo-substituted aniline with a suitable cyclic ketone can lead to the formation of the desired azepinoquinazoline structure through a series of condensation and cyclization steps .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the azepine ring, leading to different hydrogenated products.

    Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, which can lead to the formation of more complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted azepinoquinazolines, oxidized quinazoline derivatives, and hydrogenated azepine compounds. These products can exhibit different physical and chemical properties, making them useful for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one include other azepinoquinazoline derivatives, such as:

    7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the bromine substituent but shares the core structure.

    2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Similar structure with a chlorine substituent instead of bromine.

    2-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Contains a methyl group instead of a halogen.

Uniqueness

The presence of the bromine atom in 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity in various applications.

Biologische Aktivität

2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS No. 61938-69-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13BrN2O
  • Molar Mass : 293.16 g/mol
  • Synonyms : 2-Bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Biological Activity Overview

The biological activity of 2-bromo derivatives has been investigated in various studies. The compound is noted for its potential effects on several biological systems:

1. Anticancer Activity

Research indicates that 2-bromo derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)18Inhibition of DNA synthesis

2. Antimicrobial Activity

The antimicrobial properties of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one have been explored against various pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity.

Case Study 2: Antimicrobial Testing

A study conducted by the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of the compound against clinical isolates. The findings revealed that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics.

Eigenschaften

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXPVYCKBNPTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352302
Record name 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-69-0
Record name 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Reactant of Route 4
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Reactant of Route 5
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.